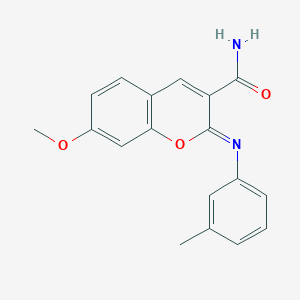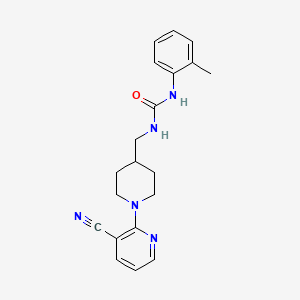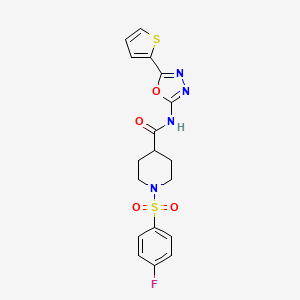
7-Methoxy-2-(3-methylphenyl)iminochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “7-Methoxy-2-(3-methylphenyl)iminochromene-3-carboxamide” consists of 18 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms. Unfortunately, the specific arrangement of these atoms in the molecule is not provided in the search results.Scientific Research Applications
Synthesis and Structural Insights
The synthesis of compounds structurally related to 7-Methoxy-2-(3-methylphenyl)iminochromene-3-carboxamide involves innovative approaches to create complex molecules with potential biological activities. For example, Nicolaides et al. (1993) discussed the thermal reactions of 7-Methoxyimino-4-methylchromene-2,8-dione with various derivatives to yield oxazolocoumarins, highlighting the chemical versatility and potential for further derivatization of such compounds (Nicolaides et al., 1993).
Potential Biological Activities
The search for new therapeutic agents has led to the synthesis and testing of compounds similar to this compound for various biological activities. For instance, the exploration of substituted anilides of benzo[2,3-b]thiophene series, which shares a structural resemblance with the mentioned compound, showed potential biological interest, especially in water-soluble hydrochlorides or hydroiodides, suggesting their viability as biologically active molecules (Jarak et al., 2007).
Fluorescent Labeling and Imaging Applications
Compounds structurally related to this compound have been investigated for their potential use in fluorescent labeling and imaging. Takadate et al. (1989) synthesized 3-(7-Methoxycoumarin-3-carbonyl)- and 3-(7-Dimethylaminocoumarin-3-carbonyl)-2-oxazolones as new fluorescent labeling reagents for high-performance liquid chromatography (HPLC), demonstrating the utility of methoxy and dimethylamino derivatives in enhancing detection sensitivity in analytical chemistry (Takadate et al., 1989).
Antitumor and Antiviral Properties
Research into the antitumor and antiviral properties of compounds similar to this compound has led to significant findings. Boros et al. (2009) detailed the development of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one HIV integrase inhibitors, showing potent enzyme inhibition and antiviral activity, which underscores the therapeutic potential of structurally related compounds in the treatment of infectious diseases (Boros et al., 2009).
Safety and Hazards
properties
IUPAC Name |
7-methoxy-2-(3-methylphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11-4-3-5-13(8-11)20-18-15(17(19)21)9-12-6-7-14(22-2)10-16(12)23-18/h3-10H,1-2H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHRVEHDGLZISU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=C(C=C3)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-3-(4-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3015060.png)
![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3015062.png)

![8-{4-[(4-Fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B3015066.png)
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide hydrochloride](/img/structure/B3015067.png)
![2-chloro-4-[(2S,4S)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine-1-carbonyl]pyridine](/img/structure/B3015068.png)


![7-(4-Fluorobenzoyl)-5-[(4-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B3015073.png)
![N-(4-chlorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3015074.png)
![3-[3-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B3015075.png)

